molecular formula C12H23N3 B11741673 3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine

3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11741673
M. Wt: 209.33 g/mol
InChI Key: UJMAMJFHFHPJCP-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylbutylamine under acidic conditions, followed by reduction with a suitable reducing agent . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N-(3-methylbutyl)-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H23N3/c1-5-8-15-9-12(11(4)14-15)13-7-6-10(2)3/h9-10,13H,5-8H2,1-4H3

InChI Key

UJMAMJFHFHPJCP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCCC(C)C

Origin of Product

United States

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